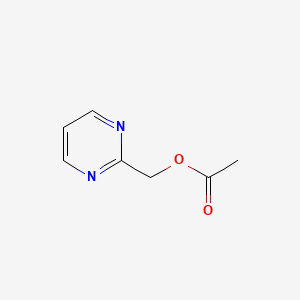

Pyrimidin-2-ylmethyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

1632285-89-2 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

pyrimidin-2-ylmethyl acetate |

InChI |

InChI=1S/C7H8N2O2/c1-6(10)11-5-7-8-3-2-4-9-7/h2-4H,5H2,1H3 |

InChI Key |

ZUNSJSPKWMUVCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=NC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for Pyrimidin 2 Ylmethyl Acetate and Analogues

Direct Esterification and Alkylation Approaches for Pyrimidin-2-ylmethyl Acetate (B1210297)

Direct methods for the synthesis of pyrimidin-2-ylmethyl acetate primarily involve the formation of the ester linkage through esterification of a pyrimidine (B1678525) carbinol or the alkylation of a pyrimidine precursor with an acetate-containing reagent.

Synthesis from Pyrimidine Carbinols and Acetic Acid Derivatives

A common and straightforward method for synthesizing pyrimidin-2-ylmethyl acetate is the esterification of pyrimidine-2-methanol with an acetic acid derivative. This reaction typically involves the use of acetic anhydride (B1165640) or acetyl chloride as the acylating agent. The esterification of alcohols with acetic anhydride is a well-established transformation. psu.educetjournal.itresearchgate.nethzdr.de The reaction between an alcohol and acetic anhydride can proceed to form an ester and acetic acid. psu.edu In some cases, a catalyst may be employed to facilitate the reaction. For instance, the esterification of nicotinic acid to ethyl nicotinate (B505614) is achieved using a catalytic amount of concentrated H2SO4. mdpi.com The synthesis of pyridin-2-ylmethyl 2-(eugenoxy) acetate (PMEOA) can be achieved by first converting eugenoxy acetic acid to its acid chloride using thionyl chloride, which is then reacted with an alcohol to yield the ester. researchgate.net

A study on the esterification of acetic anhydride with methanol (B129727) has shown that the reaction can be complex, with the potential for side reactions such as the hydrolysis of acetic anhydride. cetjournal.itresearchgate.net The reaction is exothermic and can exhibit autocatalytic behavior, where the acetic acid produced during the reaction can catalyze the esterification process itself. psu.eduhzdr.de

Alkylation Reactions Involving Halogenated Acetates and Pyrimidine Precursors

Alkylation reactions provide an alternative route to pyrimidin-2-ylmethyl acetate. This approach involves the reaction of a pyrimidine precursor with a halogenated acetate, such as ethyl chloroacetate (B1199739) or bromoacetaldehyde (B98955) diethyl acetal. niscpr.res.inbeilstein-journals.org For example, ethyl-(4,6-dimethyl-pyrimidin-2-yl-amino)-acetate was synthesized by reacting 2-amino-4,6-dimethyl-pyrimidine with ethyl chloroacetate in the presence of anhydrous K2CO3 as a catalyst. niscpr.res.in

The alkylation of ambident anions, such as those derived from 2-(methylsulfanyl)-6-(polyfluoroalkyl)pyrimidin-4(3H)-ones, with haloalkanes can lead to a mixture of N- and O-alkylated products. researchgate.net The solvent can play a crucial role in directing the regioselectivity of the alkylation. Polar aprotic solvents tend to favor the formation of the O-isomer, while weakly polar solvents like dioxane favor N-alkylation. researchgate.net The direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl halides also yields a mixture of N- and O-alkylated products, with the ratio depending on the specific substrate. researchgate.net

Multi-Component Reaction Strategies for Pyrimidine-Acetate Hybrid Structures

Multi-component reactions (MCRs) have become a powerful tool in synthetic chemistry for the efficient construction of complex molecules from three or more starting materials in a single step. scholarsresearchlibrary.comresearchgate.net These reactions offer advantages such as high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. scholarsresearchlibrary.comorganic-chemistry.org

Several MCRs have been developed for the synthesis of pyrimidine derivatives. scholarsresearchlibrary.comorganic-chemistry.orgmdpi.comorganic-chemistry.org The Biginelli reaction, a well-known three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, is a classic example leading to dihydropyrimidinones. scholarsresearchlibrary.com Modifications and improvements to the Biginelli reaction have been extensively studied. scholarsresearchlibrary.com

Other MCRs for pyrimidine synthesis include:

A one-pot synthesis of aryl and heteroaryl substituted pyrimidines from an aldehyde, ethyl cyanoacetate, and guanidine (B92328) nitrate (B79036) using piperidine (B6355638) as a catalyst in an aqueous medium. scholarsresearchlibrary.com

A ZnCl2-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate to produce 4,5-disubstituted pyrimidines. organic-chemistry.orgrsc.org

An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.org This sustainable method proceeds through condensation and dehydrogenation steps. organic-chemistry.org

While these MCRs provide efficient routes to various pyrimidine structures, the direct synthesis of pyrimidin-2-ylmethyl acetate itself via an MCR is not explicitly detailed in the provided search results. However, the versatility of MCRs suggests the potential for designing a convergent synthesis where an acetate-containing building block is incorporated.

Derivatization of Pyrimidine Rings via Introduction of Acetate-Containing Side Chains

The introduction of an acetate-containing side chain onto a pre-existing pyrimidine ring is a common strategy for synthesizing pyrimidin-2-ylmethyl acetate analogues. This can be achieved through various functionalization reactions.

One approach involves the alkylation of a suitable pyrimidine derivative. For instance, the synthesis of ethyl-(4,6-dimethyl-pyrimidin-2-yl-amino)-acetate was accomplished by reacting 2-amino-4,6-dimethyl-pyrimidine with ethyl chloroacetate. niscpr.res.in Similarly, the alkylation of 2-(methylsulfanyl)-6-(polyfluoroalkyl)pyrimidin-4(3H)-ones with 4-bromobutyl acetate leads to the formation of O- and N-(4-acetoxybutyl) derivatives. researchgate.net

Another strategy is the modification of existing functional groups on the pyrimidine ring. For example, a pyrimidine with a hydroxymethyl group at the 2-position can be esterified to introduce the acetate moiety. While direct examples for pyrimidin-2-ylmethyl acetate are not prevalent in the search results, the esterification of alcohols is a fundamental and widely used reaction. psu.edu

The synthesis of pyrimidine-based inhibitors of Aurora kinase involved the derivatization of the pyrimidine ring at various positions, although not specifically with an acetate group at the 2-methyl position. nih.gov These derivatization strategies often involve nucleophilic aromatic substitution (SNAr) reactions on chloropyrimidines. nih.gov Such approaches could potentially be adapted to introduce an acetate-containing side chain.

Catalytic Pathways in Pyrimidin-2-ylmethyl Acetate Synthesis and Related Systems

Catalysis plays a significant role in the synthesis of pyrimidines and their derivatives, offering improved efficiency, selectivity, and sustainability. organic-chemistry.orgmdpi.comorganic-chemistry.orgnih.gov

Metal-based catalysts are widely employed.

Iridium catalysts , specifically PN5P-Ir-pincer complexes, have been used for the multicomponent synthesis of pyrimidines from amidines and alcohols. organic-chemistry.org

Ruthenium catalysts have been reported for the synthesis of 2-(N-alkylamino)pyrimidines from guanidine salt and alcohols. mdpi.com

Nickel complexes can catalyze the dehydrogenative multicomponent coupling of alcohols and amidines to form pyrimidines. mdpi.com

Zinc chloride (ZnCl2) has been utilized as a catalyst for the three-component synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.orgrsc.org

Palladium on carbon (Pd/C) is used for deprotection steps, such as the removal of a benzyl (B1604629) group via hydrogenation, in the synthesis of pyrimidine derivatives. mdpi.com

Organocatalysts also find application in pyrimidine synthesis.

Piperidine has been used as a catalyst for the one-pot synthesis of pyrimidine derivatives in aqueous media. scholarsresearchlibrary.com

L-proline has been employed as an organocatalyst, sometimes with a co-catalyst like trifluoroacetic acid (TFA), for the synthesis of pyranopyrimidines. nih.govtandfonline.com

Triflic acid has been used to catalyze a pseudo five-component reaction to yield pyrimidines. mdpi.com

While the direct catalytic synthesis of pyrimidin-2-ylmethyl acetate is not explicitly described, the principles of catalytic C-C and C-N bond formation, as well as esterification, are well-established and could be applied to develop such a route. For example, the catalytic esterification of pyrimidine-2-methanol would be a plausible approach.

Exploration of Novel Synthetic Routes and High-Yield Preparations for Pyrimidin-2-ylmethyl Acetate Analogues

The development of novel and efficient synthetic routes to pyrimidine derivatives is an active area of research, driven by the importance of these compounds in medicinal chemistry and other fields. wgtn.ac.nznih.govderpharmachemica.com

Recent advancements include:

A deconstruction-reconstruction strategy for pyrimidine diversification, where pyrimidines are converted into N-arylpyrimidinium salts, cleaved, and then used in heterocycle-forming reactions to generate diverse analogues. nih.gov

The development of sustainable multicomponent syntheses, such as the iridium-catalyzed reaction of amidines and alcohols, which offers high efficiency and functional group tolerance. organic-chemistry.org

The use of microwave irradiation to promote reactions, such as the Lewis acid-catalyzed synthesis of pyrimidines from β-formyl enamides. rsc.org

The synthesis of novel pyrimidine-linked heterocyclic scaffolds through intramolecular cyclization reactions. niscpr.res.in

For the specific case of pyrimidin-2-ylmethyl acetate analogues, a novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine (B94841) analogues involved the use of 2-acetoxymethyl-4-azido-1-butyl acetate and 4-azido-2-hydroxymethyl-1-butanol as key intermediates. derpharmachemica.com This highlights the utility of acetate-containing building blocks in the synthesis of complex heterocyclic systems.

The exploration of new catalytic systems and reaction conditions continues to provide opportunities for developing high-yield and selective preparations of functionalized pyrimidines, including those bearing acetate side chains.

Data Tables

Table 1: Examples of Synthetic Methods for Pyrimidine Derivatives

| Product Type | Reactants | Catalyst/Reagents | Key Features | Reference |

| Ethyl-(4,6-dimethyl-pyrimidin-2-yl-amino)-acetate | 2-amino-4,6-dimethyl-pyrimidine, ethyl chloroacetate | Anhydrous K2CO3 | Alkylation | niscpr.res.in |

| 4,5-disubstituted pyrimidines | Enamines, triethyl orthoformate, ammonium acetate | ZnCl2 | Three-component reaction | organic-chemistry.orgrsc.org |

| Substituted pyrimidines | Amidines, alcohols | PN5P-Ir-pincer complex | Multicomponent, sustainable | organic-chemistry.org |

| 2-(N-alkylamino)pyrimidines | Guanidine salt, alcohols | Ruthenium complex | Dehydrogenative coupling | mdpi.com |

| Aryl/heteroaryl substituted pyrimidines | Aldehyde, ethyl cyanoacetate, guanidine nitrate | Piperidine | One-pot, aqueous media | scholarsresearchlibrary.com |

Mechanistic Investigations of Reactions Involving Pyrimidin 2 Ylmethyl Acetate Derivatives

Reaction Pathways and Intermediate Formation

The reactivity of pyrimidine (B1678525) derivatives is complex, with pathways often involving radical or nucleophilic intermediates depending on the specific reactants and conditions.

Radical Processes in Pyrimidine N-Oxide Rearrangements, with Implications for Pyrimidin-2-ylmethyl Radical Species

The Boekelheide rearrangement, a well-known reaction of N-oxides of nitrogen-containing heterocycles, provides insight into potential radical pathways. fu-berlin.de This reaction, typically promoted by acetic anhydride (B1165640), converts a methyl group adjacent to an N-oxide into an acetoxymethyl group. fu-berlin.dethieme-connect.com While often discussed in the context of concerted or ionic stepwise mechanisms, significant experimental and computational evidence points to the involvement of radical intermediates under certain conditions. fu-berlin.denih.gov

A detailed study on a model pyrimidine N-oxide revealed that the reaction's course is sensitive to the solvent used. fu-berlin.denih.gov When the rearrangement is performed in solvents that are prone to hydrogen atom abstraction, products incorporating the solvent are formed in considerable amounts. fu-berlin.denih.gov This observation strongly suggests the presence of a radical intermediate, identified as a (pyrimidin-4-yl)methyl radical, which acts as a key species in the rearrangement. fu-berlin.deresearchgate.net

The proposed radical pathway involves an initial O-acylation of the N-oxide, followed by deprotonation to form an exo-methylene intermediate. fu-berlin.de A subsequent homolytic cleavage of the weak N-O bond in this intermediate can generate the (pyrimidin-yl)methyl radical and an acyloxy radical. fu-berlin.de Further evidence for this radical mechanism comes from trapping experiments. When the reaction is conducted in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), a known radical trap, the key (pyrimidin-yl)methyl radical is successfully captured, substantiating its role as a transient intermediate. fu-berlin.denih.gov Quantum chemical calculations support that processes via radicals are energetically feasible, alongside concerted researchgate.netresearchgate.net-sigmatropic and ionic pathways. fu-berlin.denih.gov

| Solvent/Additive | Key Observation | Mechanistic Implication |

|---|---|---|

| Standard (e.g., Benzene) | Formation of the expected acetoxymethyl-substituted pyrimidine. | Standard rearrangement pathway. |

| Hydrogen-donating solvents | Formation of significant quantities of products incorporating the solvent. fu-berlin.denih.gov | Indicates the involvement of a radical intermediate that abstracts hydrogen from the solvent. fu-berlin.de |

| TEMPO (Radical Trap) | The key radical intermediate is trapped by TEMPO. fu-berlin.denih.gov | Confirms the presence and identity of the (pyrimidin-yl)methyl radical. fu-berlin.de |

Nucleophilic Reactivity of the Methylene (B1212753) Group in Pyrimidine Acetates Towards Alkylating Reagents

The methylene group adjacent to the pyrimidine ring in acetate (B1210297) derivatives can exhibit significant nucleophilic character, particularly under basic conditions. Studies on (1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate have shown that this methylene group is the most reactive site for reactions with alkylating reagents. imist.maimist.ma

When treated with a base, the methylene proton can be abstracted to form a carbanion. This nucleophilic center readily attacks electrophilic alkylating agents, such as alkyl halides. These reactions, often facilitated by phase transfer catalysis (PTC), can lead to the formation of mono- and di-alkylated pyrimidine derivatives. imist.maimist.ma This reactivity highlights the synthetic utility of the methylene group as a handle for introducing further substitution and complexity into the pyrimidine scaffold.

Deprotonation: A base removes a proton from the active methylene group of the pyrimidine acetate.

Nucleophilic Attack: The resulting carbanion attacks an alkylating reagent (e.g., an alkyl halide).

Product Formation: A new carbon-carbon bond is formed, yielding an alkyl-substituted pyrimidine acetate.

This nucleophilic character allows for the transformation of simple pyrimidine acetates into more complex structures, which can then be used as precursors for other heterocyclic systems. imist.ma

Metal-Catalyzed Transformations and Their Proposed Mechanisms

Metal catalysts play a crucial role in functionalizing pyrimidine rings and their side chains, enabling reactions that are otherwise difficult to achieve.

Palladium-Catalyzed Allylic Substitutions with Pyrimidinyl Bases

Palladium-catalyzed allylic substitution, widely known as the Tsuji-Trost reaction, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The general mechanism involves the reaction of an allylic substrate containing a leaving group with a nucleophile in the presence of a palladium catalyst. wikipedia.org While not specific to pyrimidin-2-ylmethyl acetate itself, pyrimidine moieties can act as nucleophiles in such transformations.

The catalytic cycle is initiated by the coordination of a zerovalent palladium [Pd(0)] complex to the double bond of the allylic substrate. wikipedia.org This is followed by oxidative addition, where the leaving group is expelled, leading to the formation of a cationic η³-π-allyl-palladium(II) intermediate. wikipedia.org

The key bond-forming step occurs when a nucleophile, such as a pyrimidinyl species, attacks this electrophilic π-allyl complex. wikipedia.org The attack typically happens on the face of the allyl group opposite to the palladium metal, resulting in the formation of the allylated product and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com The introduction of chiral phosphine (B1218219) ligands to the palladium catalyst has enabled the development of highly effective asymmetric allylic alkylations. wikipedia.org

| Step | Description | Palladium Oxidation State Change |

|---|---|---|

| 1. Coordination | Pd(0) catalyst coordinates to the alkene of the allylic substrate. | Pd(0) → Pd(0) |

| 2. Oxidative Addition | The leaving group is displaced, forming a η³-π-allyl-Pd(II) complex. | Pd(0) → Pd(II) |

| 3. Nucleophilic Attack | A nucleophile (e.g., a pyrimidinyl base) attacks the allyl group. | No change |

| 4. Reductive Elimination/Product Release | The new product dissociates, regenerating the Pd(0) catalyst. | Pd(II) → Pd(0) |

Ruthenium-Catalyzed C-H Arylation Directed by Pyrimidine Moieties

Ruthenium-catalyzed C-H bond functionalization has emerged as a powerful tool for forging new carbon-carbon bonds, with the pyrimidine ring serving as an effective directing group. mdpi.com This strategy allows for the selective arylation of C-H bonds at positions ortho to the directing group. mdpi.comresearchgate.net

The proposed mechanism typically begins with the coordination of the pyrimidine's nitrogen atom to a ruthenium(II) center. rsc.org This coordination facilitates the activation of a nearby C-H bond through a process often described as a concerted metalation-deprotonation event, leading to the formation of a six-membered ruthenacycle intermediate. acs.orgnih.gov This cyclometalated species is a key intermediate in the catalytic cycle. researchgate.net

Subsequently, the ruthenacycle reacts with an aryl halide via oxidative addition, increasing the ruthenium's oxidation state. The final step is reductive elimination, which forms the new carbon-carbon bond of the arylated product and regenerates the active ruthenium(II) catalyst. nih.gov Carboxylate additives are often crucial for achieving high catalytic efficacy in these transformations. acs.org This methodology has been successfully applied to various arenes using aryl bromides and even more challenging aryl chlorides as coupling partners. acs.org

Copper-Catalyzed Oxidations Involving Acetate Ligands and Related Pyrimidine Structures

Copper catalysts, particularly in conjunction with acetate ligands, are effective in mediating a variety of oxidation reactions, including those involving pyrimidine-containing substrates. The oxidation of the methylene group in aryl(di)azinylmethanes, where the azinyl group can be a pyrimidine, has been studied mechanistically. uantwerpen.be

In these aerobic oxidations, a copper(II) species is often the active catalyst. Copper(II) acetate is a common precursor, which can exist in various forms in solution. uantwerpen.be The mechanism is proposed to involve the oxidation of a copper(I) species to copper(II). The substrate, a pyrimidine derivative, can then coordinate to the Cu(II) center. uantwerpen.be The presence of oxygen is critical, and the reaction is often first order in oxygen concentration. uantwerpen.be

The rate-limiting step can be the deprotonation of the substrate. nih.gov The resulting anion can then be oxidized by the copper center, generating a radical that couples with molecular oxygen. nih.gov Decomposition of the resulting peroxide intermediate leads to the final oxidized product, such as a ketone. nih.gov Acetate can play multiple roles, including acting as a ligand to stabilize copper species or functioning as a base in the reaction. mdpi.comuantwerpen.be

Influence of Solvent Systems and Reaction Conditions on Mechanistic Pathways

The mechanistic pathways of reactions involving pyrimidin-2-ylmethyl acetate and its derivatives are profoundly influenced by the surrounding solvent system and the specific reaction conditions employed. These factors can dictate the regioselectivity, reaction rate, and even the nature of the final products by stabilizing or destabilizing key intermediates and transition states. The choice of solvent, temperature, and catalysts can steer a reaction towards a desired outcome, a principle that is fundamental in the synthetic chemistry of pyrimidine compounds.

A notable example of solvent-controlled regioselectivity is observed in the divergent synthesis of pyrimidine derivatives. rsc.orgepa.govresearchgate.net In such reactions, the solvent can determine whether the reaction proceeds through a standard nucleophilic aromatic substitution (SNAr) pathway or a Smiles rearrangement. For instance, in the reaction of a substituted pyrimidine with a nucleophile, the choice between a polar aprotic solvent and a less polar solvent can lead to the formation of different isomers.

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), are known to accelerate SNAr reactions by solvating the cationic species and leaving the anion more nucleophilic. rsc.orgepa.govresearchgate.net This can favor a direct attack at an electron-deficient carbon on the pyrimidine ring. In contrast, less polar solvents like 1,4-dioxane (B91453) may favor an intramolecular rearrangement pathway, such as the Smiles rearrangement, by promoting the formation of a more compact transition state. rsc.orgepa.govresearchgate.net This switchable reactivity highlights the critical role of the solvent in controlling the reaction mechanism.

The following table summarizes the effect of different solvents on the regioselectivity of a representative pyrimidine derivative reaction, illustrating the divergent synthesis pathways.

Table 1: Influence of Solvent on the Regioselectivity of a Pyrimidine Derivative Reaction

| Solvent | Product Ratio (O-substituted : N-substituted) | Predominant Mechanistic Pathway |

|---|---|---|

| 1,4-Dioxane | High : Low | S |

| Dimethyl Sulfoxide (DMSO) | Low : High | Smiles Rearrangement |

| Acetonitrile | Moderate : Moderate | Mixed Pathways |

This table is a representative example based on principles of solvent-controlled regioselectivity in pyrimidine synthesis. Actual ratios may vary depending on the specific substrates and reaction conditions.

Beyond solvent choice, other reaction conditions such as temperature and the presence of catalysts play a crucial role. Catalysts, such as palladium or copper complexes, can open up entirely new mechanistic pathways that are not accessible under uncatalyzed conditions. For example, in cross-coupling reactions, the catalyst is central to the oxidative addition and reductive elimination steps that define the catalytic cycle.

Kinetic studies on the oxidation of pyrimidine derivatives have shown that the reaction rate is highly dependent on the concentrations of the catalyst and reactants, as well as the ionic strength and dielectric constant of the medium. semanticscholar.org An increase in the polarity of the solvent can lead to an increased reaction rate by stabilizing polar transition states. acs.org

The effect of reaction conditions on the yield and reaction time is further illustrated in the following table, which showcases a chemodivergent synthesis where the choice of catalyst and solvent dictates the product.

Table 2: Effect of Reaction Conditions on Product Formation in a Chemodivergent Synthesis

| Solvent | Catalyst | Temperature (°C) | Time (h) | Major Product | Yield (%) |

|---|---|---|---|---|---|

| Toluene | I |

100 | 2 | N-(Pyridin-2-yl)amide | 84 |

| Ethyl Acetate | TBHP | 90 | 3 | 3-Bromoimidazopyridine | 73 |

| DMF | I |

120 | 2 | N-(Pyridin-2-yl)amide | 41 |

This table is based on data for a chemodivergent synthesis of pyridine (B92270) derivatives, illustrating principles applicable to pyrimidine systems.

Computational studies have further elucidated the intricate details of these mechanistic pathways. mdpi.comresearchgate.netnih.gov Density Functional Theory (DFT) calculations can model the energy profiles of different reaction routes, helping to predict the most likely mechanism under a given set of conditions. These studies can reveal the structure of transition states and intermediates, providing a deeper understanding of how solvents and catalysts exert their influence at a molecular level.

Advanced Spectroscopic and Analytical Characterization in Pyrimidin 2 Ylmethyl Acetate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Pyrimidin-2-ylmethyl acetate (B1210297). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Pyrimidin-2-ylmethyl acetate exhibits characteristic signals that correspond to the different types of protons in the molecule. The protons of the pyrimidine (B1678525) ring typically appear in the aromatic region of the spectrum. The methylene (B1212753) protons (-CH₂-) adjacent to the ester group and the pyrimidine ring, as well as the methyl protons (-CH₃) of the acetate group, show distinct chemical shifts. For instance, in a related compound, (5-methylpyridin-2-yl)methyl acetate, the acetate methyl protons appear as a singlet around δ 2.35–2.45 ppm, and the methylene protons (-CH₂O-) show a singlet at approximately δ 3.85–3.95 ppm. The specific chemical shifts and coupling constants in the ¹H NMR spectrum of Pyrimidin-2-ylmethyl acetate provide unambiguous evidence for its structural integrity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by revealing the chemical shifts of each unique carbon atom. Key signals include those for the carbonyl carbon of the acetate group, the methylene carbon, and the distinct carbons of the pyrimidine ring. chemicalbook.com In similar structures, the carbonyl carbon of an acetate group can be observed in the range of δ 169.8–170.5 ppm. Analysis of the ¹³C NMR spectrum, often in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), allows for the definitive assignment of all carbon signals, confirming the molecular framework of Pyrimidin-2-ylmethyl acetate.

Table 1: Representative NMR Data for Pyrimidin-2-ylmethyl Acetate Analogs

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Acetate -CH₃ | ~2.0-2.5 |

| ¹H | Methylene -CH₂- | ~4.5-5.5 |

| ¹H | Pyrimidine Ring | ~7.0-9.0 |

| ¹³C | Acetate -CH₃ | ~20-25 |

| ¹³C | Methylene -CH₂- | ~60-70 |

| ¹³C | Carbonyl C=O | ~170 |

| ¹³C | Pyrimidine Ring | ~120-160 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the pyrimidine ring.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of Pyrimidin-2-ylmethyl acetate. When coupled with Gas Chromatography (GC-MS), it also serves as an excellent method for assessing compound purity and identifying volatile impurities.

In a typical mass spectrum of Pyrimidin-2-ylmethyl acetate, a molecular ion peak ([M]⁺) corresponding to its molecular weight would be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy. rsc.orgfigshare.com Fragmentation patterns observed in the mass spectrum, such as the loss of the acetate group, can further corroborate the structure of the compound.

GC-MS analysis separates the components of a sample before they are introduced into the mass spectrometer. This is particularly useful for reaction monitoring and purity assessment, as it can detect and identify any starting materials, byproducts, or residual solvents in the synthesized Pyrimidin-2-ylmethyl acetate. cabidigitallibrary.org

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in Pyrimidin-2-ylmethyl acetate.

Infrared (IR) Spectroscopy: The IR spectrum of Pyrimidin-2-ylmethyl acetate is characterized by specific absorption bands that correspond to the vibrational modes of its functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. rasayanjournal.co.in Another key absorption is the C-O stretching of the ester, which is usually found in the 1200-1300 cm⁻¹ range. The vibrations of the pyrimidine ring will also give rise to a series of characteristic bands in the fingerprint region of the spectrum. semanticscholar.orgrsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. google.comnih.gov The technique is particularly sensitive to non-polar bonds and can be used to identify the symmetric vibrations of the pyrimidine ring. The combination of IR and Raman data offers a more complete picture of the vibrational modes of Pyrimidin-2-ylmethyl acetate, aiding in its structural confirmation. google.com

Table 2: Key Vibrational Frequencies for Pyrimidin-2-ylmethyl Acetate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C=O Stretch (Ester) | 1735-1750 | IR |

| C-O Stretch (Ester) | 1200-1300 | IR |

| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |

| Pyrimidine Ring Vibrations | 1400-1600 | IR, Raman |

Chromatographic Methods (High-Performance Liquid Chromatography, Thin-Layer Chromatography) for Reaction Monitoring, Separation, and Purification

Chromatographic techniques are essential for monitoring the progress of reactions that synthesize Pyrimidin-2-ylmethyl acetate, as well as for its separation and purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for separating and quantifying the components of a mixture. exeter.ac.uk A validated HPLC method can be used to determine the purity of Pyrimidin-2-ylmethyl acetate with high accuracy. zenodo.org By using a suitable stationary phase (e.g., C18) and a mobile phase gradient, baseline separation of the desired product from any impurities can be achieved. google.com The retention time and peak area from the HPLC chromatogram provide information about the identity and concentration of the compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. nih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product, Pyrimidin-2-ylmethyl acetate, can be visualized. rsc.org The retention factor (Rf) value of the compound is a characteristic property under a specific set of chromatographic conditions.

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of Pyrimidin-2-ylmethyl acetate can be grown, this technique can provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. iucr.orgresearchgate.netmdpi.com The resulting crystal structure would offer unambiguous confirmation of the compound's connectivity and conformation, providing insights into its packing in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electrochemistry for Electronic Properties

UV-Vis spectroscopy and electrochemical methods are employed to investigate the electronic properties of Pyrimidin-2-ylmethyl acetate.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Pyrimidin-2-ylmethyl acetate reveals information about the electronic transitions within the molecule. The pyrimidine ring, being an aromatic system, will exhibit characteristic π-π* transitions, typically observed in the ultraviolet region. academie-sciences.frrsc.org The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and any substituents on the pyrimidine ring.

Electrochemistry: Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox properties of Pyrimidin-2-ylmethyl acetate. These methods can determine the oxidation and reduction potentials of the compound, providing insights into its electron-donating or electron-accepting capabilities. The electrochemical behavior is largely dictated by the electronic nature of the pyrimidine ring. academie-sciences.fr

Computational and Theoretical Chemistry Studies on Pyrimidin 2 Ylmethyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to pyrimidine (B1678525) derivatives to predict molecular geometry, electronic properties, and reactivity.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry of pyrimidine compounds. These calculations provide data on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. Analysis of these frontier orbitals helps to understand the electron-donating and electron-accepting capabilities of the molecule.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. MEPs illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This information is crucial for predicting how the molecule will interact with other chemical species.

Global reactivity descriptors, calculated from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity and stability. These descriptors, including electronegativity (χ), chemical hardness (η), and global softness (S), are derived from the HOMO and LUMO energies.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT for a Pyrimidine Derivative

| Descriptor | Formula | Significance |

| HOMO Energy | EHOMO | Electron-donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Global Softness (S) | 1/(2η) | Measure of chemical reactivity |

This table represents typical descriptors calculated for pyrimidine derivatives using DFT methods. The actual values would be specific to Pyrimidin-2-ylmethyl acetate (B1210297) upon calculation.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. These techniques provide insights into the conformational flexibility of Pyrimidin-2-ylmethyl acetate and its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Conformational analysis helps identify the different spatial arrangements (conformers) of the molecule and their relative energies. For a flexible molecule like Pyrimidin-2-ylmethyl acetate, which has rotatable bonds in its acetate side chain, this analysis is key to understanding which conformations are most likely to be present under physiological conditions and which are required for biological activity.

MD simulations can be used to assess the stability of a ligand-receptor complex. By placing the pyrimidine derivative in the binding site of a target protein, researchers can simulate its movement over a period of time (nanoseconds to microseconds) to observe the stability of the interactions. This helps to confirm whether the binding pose predicted by docking is stable and to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Analysis in Pyrimidine Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrimidine derivatives, QSAR studies are widely used to understand the structural requirements for a specific biological effect, such as anticancer or antimicrobial activity.

The first step in a QSAR study is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be classified into several categories:

Lipophilic descriptors: Related to the molecule's hydrophobicity (e.g., LogP).

Electronic descriptors: Describing the electronic properties (e.g., dipole moment, partial charges).

Geometric or Steric descriptors: Related to the 3D shape and size of the molecule (e.g., molecular weight, surface area, volume).

Topological descriptors: Based on the 2D representation of the molecule.

Once the descriptors are calculated for a series of pyrimidine analogues with known biological activities, statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a QSAR model. The resulting equation can then be used to predict the activity of new, unsynthesized compounds.

A successful QSAR model not only predicts activity but also provides insights into the mechanism of action. For example, a model might reveal that a particular biological activity is positively correlated with hydrophobicity and negatively correlated with the size of a substituent at a specific position on the pyrimidine ring.

Table 2: Example of a QSAR Model for a Series of Pyrimidine Derivatives

| Model Type | Statistical Method | Key Descriptors | Predictive Power (r²) | Biological Activity |

| 2D-QSAR | Multiple Linear Regression (MLR) | LogP, Molar Refractivity, Dipole Moment | 0.85 | Anticancer |

| 3D-QSAR | Comparative Molecular Field Analysis (CoMFA) | Steric Fields, Electrostatic Fields | 0.92 | Antifungal |

| 2D-QSAR | Artificial Neural Network (ANN) | Topological indices, Electronic parameters | 0.90 | VEGFR-2 Inhibition |

This table illustrates the components of typical QSAR models developed for pyrimidine series. The descriptors and predictive power are representative examples from the literature.

In Silico Screening and Predictive Chemistry for Novel Pyrimidine Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For pyrimidine derivatives, this approach can accelerate the discovery of new lead compounds.

Molecular docking is a key component of in silico screening. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By docking a library of pyrimidine analogues into the active site of a target protein, compounds can be ranked based on their predicted binding affinity (docking score). This allows researchers to prioritize a smaller number of promising candidates for synthesis and experimental testing.

In addition to predicting binding, predictive chemistry models are used to estimate the pharmacokinetic properties of new pyrimidine analogues, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Predicting properties like oral bioavailability, metabolic stability, and potential toxicity early in the drug discovery process helps to reduce the likelihood of late-stage failures. These predictions are often based on rules like Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound.

The combination of virtual screening to identify potent compounds and ADMET prediction to assess their drug-like properties provides a powerful in silico workflow for designing novel pyrimidine analogues with a higher probability of success in preclinical and clinical development.

Applications of Pyrimidin 2 Ylmethyl Acetate and Its Derivatives in Specialized Chemical Fields

Integration into Polymer Chemistry for Functional Materials Development

The incorporation of pyrimidine (B1678525) moieties into polymer backbones or as pendant groups can impart unique properties to the resulting materials, leading to applications in areas such as metal ion transport and the development of functional polymers. While direct studies on the polymerization of Pyrimidin-2-ylmethyl acetate (B1210297) are not extensively documented, research on structurally similar compounds provides strong evidence for its potential in this field.

A notable example is the synthesis and application of poly(pyridine-2-ylmethyl 2-(eugenoxy) acetate) as a carrier for metal mixtures. In this research, a pyridine-based analogue of a pyrimidine-acetate structure was polymerized to create a material capable of selective metal ion extraction. The polymer was synthesized from the corresponding monomer, pyridin-2-ylmethyl 2-(eugenoxy) acetate, and was characterized for its ability to transport metal ions such as Cr(III), Cu(II), and Cd(II) using the Bulk Liquid Membrane (BLM) method. The study highlighted the effectiveness and selectivity of the polymer in metal extraction processes.

The broader field of pyrimidine-containing polymers demonstrates their versatility. For instance, polyether urethanes incorporating a 2,4-dihydroxy-6-methylpyrimidine in the main chain have been synthesized. These materials exhibit enhanced thermal stability compared to similar polyurethanes, with 5% weight loss occurring at temperatures between 250 and 340°C. Furthermore, the synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines have been explored to create pyrimidine-substituted homopolymers and copolymers, indicating the adaptability of the pyrimidine ring in monomer design and polymer synthesis.

The pyrimidine scaffold is also a key component in the construction of metal-organic frameworks (MOFs), a class of crystalline porous materials with applications in gas storage, separation, and catalysis. The nitrogen atoms in the pyrimidine ring can coordinate with metal ions, making pyrimidine-based ligands valuable building blocks for designing MOFs with specific functionalities.

Table 1: Examples of Pyrimidine and Pyridine (B92270) Derivatives in Polymer Chemistry

| Compound/Polymer | Application | Key Findings |

|---|---|---|

| Poly(pyridine-2-ylmethyl 2-(eugenoxy) acetate) | Metal mixture carrier | Demonstrated selectivity and effectiveness in the extraction of Cr(III), Cu(II), and Cd(II) ions using the Bulk Liquid Membrane (BLM) method. |

| Polyether urethanes with 2,4-dihydroxy-6-methylpyrimidine | Thermally stable polymers | Incorporation of the pyrimidine ring in the main chain improved the thermal properties of the polyurethanes. |

Role in the Design of Ligands for Chelation and Extraction Processes

The nitrogen atoms present in the pyrimidine ring are excellent coordination sites for metal ions, making pyrimidine derivatives attractive candidates for the design of ligands for chelation and extraction. This property is fundamental to their application in separating and concentrating metals from various matrices.

The aforementioned poly(pyridine-2-ylmethyl 2-(eugenoxy) acetate) serves as a prime example of how a polymer with a pyridine-acetate moiety can function as an effective metal extractant. The chelating ability of the polymer is central to its function as a carrier in the Bulk Liquid Membrane system.

The chelating properties of pyrimidine derivatives are well-established. For example, various pyrimidine derivatives have been synthesized and shown to act as chelating agents for heavy metals like lead. These compounds can form stable complexes, or 'chelates', with the metal ions, facilitating their removal from a solution. The ligand atoms, typically nitrogen, oxygen, or sulfur within the pyrimidine derivative, form coordinate bonds with the metal ion.

Research has also demonstrated the ability of 2-aminopyrimidine (B69317) and 2-aminopyridine (B139424) derivatives to chelate bioactive metal ions such as Fe(III), Cu(II), and Zn(II). The chelating activity in these compounds is attributed to the presence of two adjacent nitrogen atoms in the aminopyrimidine or aminopyridine moiety.

Table 2: Metal Ion Chelation by Pyrimidine and Pyridine Derivatives

| Derivative Class | Metal Ions Chelated | Structural Feature for Chelation |

|---|---|---|

| Poly(pyridine-2-ylmethyl 2-(eugenoxy) acetate) | Cr(III), Cu(II), Cd(II) | Pyridine and acetate groups |

| Various synthesized pyrimidine derivatives | Pb(II) | Ligand atoms (N, O, S) in the pyrimidine structure |

Precursor Role in the Synthesis of Complex Heterocyclic Systems with Pyrimidine-Acetate Moieties

Pyrimidin-2-ylmethyl acetate, with its reactive ester group and the versatile pyrimidine core, is a valuable precursor for the synthesis of more complex heterocyclic systems. The pyrimidine ring can be a scaffold upon which other rings are fused or attached, leading to novel molecular architectures with potential applications in medicinal chemistry and materials science.

While specific reactions detailing the use of Pyrimidin-2-ylmethyl acetate as a precursor are not extensively reported, the general reactivity of pyrimidine derivatives and related esters provides a strong indication of its synthetic potential. For instance, pyrimidine derivatives are used as starting materials for the synthesis of fused heterocyclic systems such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. These syntheses often involve the cyclization of a functionalized pyrimidine with an appropriate reagent.

The acetate group in Pyrimidin-2-ylmethyl acetate can be readily transformed. For example, it can undergo hydrolysis to the corresponding alcohol, which can then be further functionalized. Alternatively, the ester can participate in condensation reactions. The pyrimidine ring itself can undergo various transformations, including nucleophilic substitution, which can be exploited to build more complex structures.

The synthesis of complex molecules often relies on the use of versatile building blocks. Methyl 2-(pyrimidin-2-yl)acetate, a closely related compound, is recognized as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. It serves as a starting material for creating novel pyrimidine derivatives with tailored properties.

In a broader context, the synthesis of fused pyrimidone derivatives has been achieved using Baylis-Hillman acetates as starting materials in reactions with 2-aminopyridine derivatives. This demonstrates how acetate-containing precursors can be effectively used to construct fused heterocyclic systems.

Table 3: Synthetic Utility of Pyrimidine Derivatives

| Precursor Type | Resulting Heterocyclic System | Synthetic Strategy |

|---|---|---|

| Functionalized Pyrimidines | Thieno[2,3-d]pyrimidines, Pyrazolo[3,4-d]pyrimidines | Cyclization reactions on the pyrimidine core. |

| Methyl 2-(pyrimidin-2-yl)acetate | Novel pyrimidine derivatives | Serves as a versatile building block for more complex structures. |

Structure Activity Relationship Sar Studies for Pyrimidine Based Acetates in Biological Research Models Non Clinical Focus

Influence of Pyrimidine (B1678525) Ring Substitution on Research-Related Biological Properties

The pyrimidine ring serves as a versatile scaffold whose biological properties can be finely tuned by the introduction of various substituents at different positions. researchgate.net Research has shown that the nature, size, and position of these substituents significantly affect the molecule's interaction with biological targets.

Detailed SAR studies on various pyrimidine derivatives have revealed several key trends:

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (NO₂), chloro (Cl), fluoro (F), and bromo (Br), on the pyrimidine core or associated phenyl rings often enhances antimicrobial activities. nih.gov This is attributed to a decrease in the electron density of the ring system, which can modulate binding affinities with target macromolecules. nih.gov For instance, studies on certain pyrimidine series found that compounds with fluoro and chloro substitutions showed potent activity. nih.gov

Electron-Donating Groups: Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) can also confer significant biological properties. nih.gov The presence of methoxy groups on an associated phenyl ring has been linked to increased antimicrobial and anti-inflammatory activity in some pyrimidine-based compounds. nih.govnih.gov

Halogens: Halogen atoms (F, Cl, Br, I) are frequently incorporated into pyrimidine structures to modulate activity. Their effects are position-dependent. For example, in one study, a 4-fluoro substituted derivative was found to be more active than its 4-chloro and 4-bromo counterparts. nih.gov In other series, bromo and iodo substituents at position 5 of the pyrimidine ring resulted in compounds that were equipotent with the parent molecule in DNA polymerase inhibition assays. nih.gov

Steric Factors: The size and spatial arrangement of substituents can influence how a molecule fits into the binding site of a biological target. nih.gov In studies of pyrazolopyridinyl pyrimidine derivatives, smaller steric groups at certain positions led to better inhibitory activity. nih.gov This highlights the importance of steric compatibility between the ligand and its target.

The following table summarizes the observed influence of various substituents on the pyrimidine ring in different research models.

| Substituent Group | Position on Pyrimidine/Associated Ring | Observed Biological Effect (Non-Clinical) | Reference(s) |

| Fluoro (F), Chloro (Cl) | Phenyl ring attached to pyrimidine | Potent antimicrobial and antimycobacterial activity | nih.gov |

| Nitro (NO₂) | Phenyl ring attached to pyrimidine | Enhanced antibacterial and antifungal activities | nih.gov |

| Methoxy (OCH₃) | Phenyl ring attached to pyrimidine | Increased antimicrobial activity | nih.gov |

| Bromo (Br), Iodo (I) | Position 5 of uracil (B121893) ring | Equipotent DNA polymerase III inhibition compared to parent | nih.gov |

| Acetyl Group | Position 5 of pyrimidine ring | Promising anti-inflammatory activity | wjarr.com |

Role of the Acetate (B1210297) Moiety in Modulating Research-Related Biological Activities and Binding Affinities

The acetate moiety (-OCOCH₃) attached to the 2-methyl group of the pyrimidine ring plays a crucial role in defining the compound's physicochemical properties and its interaction with biological systems. While specific studies on pyrimidin-2-ylmethyl acetate are limited, the function of acetate groups in similar bioactive molecules can be inferred.

Physicochemical Properties: The acetate group can influence the molecule's solubility, lipophilicity, and polarity. These parameters are critical for its ability to traverse biological membranes and reach its intended target within a cell.

Hydrogen Bonding: The carbonyl oxygen of the acetate group can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues (e.g., from serine, threonine, or lysine) in the binding site of a target protein, such as an enzyme or receptor. nih.gov

Prodrug Potential: In biological systems, ester groups like acetate can be susceptible to hydrolysis by esterase enzymes. This can lead to the in-situ release of the corresponding alcohol (pyrimidin-2-ylmethanol). This prodrug strategy is often employed in medicinal chemistry to improve a compound's pharmacokinetic properties. The released alcohol may be the primary active species, or this biotransformation could be a deactivation pathway.

Conformational Effects: The presence of the acetate group can influence the rotational freedom around the C2-methyl bond, potentially locking the molecule into a specific conformation that is favorable for binding to a biological target.

Design and Synthesis of Pyrimidin-2-ylmethyl Acetate Libraries for Biological Probes and Lead Compound Discovery

The systematic exploration of SAR requires the synthesis of a collection of structurally related analogs, known as a chemical library. collaborativedrug.com The design of a library based on the pyrimidin-2-ylmethyl acetate scaffold would involve strategic modifications at key positions to generate chemical diversity.

Library Design Strategies:

Pyrimidine Core Substitution: A primary approach involves introducing a variety of substituents at positions 4, 5, and 6 of the pyrimidine ring. This allows for the exploration of electronic and steric effects, as discussed in section 8.1. nih.govmdpi.com

Modification of the Acetate Group: The acetate moiety itself can be modified. Replacing it with other esters (e.g., propionate, benzoate) or functional groups (e.g., ether, carbamate) would probe the importance of the ester functionality for biological activity.

Scaffold Hopping: This strategy involves replacing the pyrimidine core with other heterocyclic systems (e.g., purine (B94841), quinazoline) while retaining the methyl acetate side chain to identify alternative scaffolds with potentially improved properties. rsc.org

Synthetic Approaches: The synthesis of such libraries often relies on robust and high-throughput chemical reactions. For pyrimidine derivatives, multi-component reactions and microwave-assisted synthesis are common methods that allow for the rapid generation of diverse compounds from simple building blocks. nih.govorientjchem.org A general synthetic route might involve preparing a substituted pyrimidine core first, followed by the introduction or modification of the 2-methyl acetate side chain.

Mechanistic Insights into Molecular Interactions with Biological Targets in Preclinical Research Models (e.g., enzyme inhibition research)

Understanding how pyrimidine-based compounds interact with their biological targets at a molecular level is crucial for rational drug design. wikipedia.org In preclinical research, these compounds are often investigated as enzyme inhibitors. nih.gov An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity. wikipedia.org

Types of Interactions:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, capable of interacting with hydrogen bond donors (like -NH or -OH groups) in an enzyme's active site. mdpi.com

π-π Stacking: The aromatic nature of the pyrimidine ring allows it to engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the target's binding pocket.

Hydrophobic Interactions: Non-polar substituents on the pyrimidine ring can form favorable hydrophobic interactions with non-polar regions of the enzyme, contributing to binding affinity.

Enzyme Inhibition Models: Pyrimidine derivatives have been studied as inhibitors of various enzymes, including kinases, cyclooxygenases (COX), and dipeptidyl peptidase-4 (DPP-4). nih.govrsc.orgnih.gov The inhibition can be of different types:

Competitive Inhibition: The inhibitor molecule resembles the natural substrate and competes for binding to the enzyme's active site.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. wikipedia.org

For a molecule like pyrimidin-2-ylmethyl acetate, the pyrimidine core could anchor the molecule in the active site through hydrogen bonds and π-stacking, while the methyl acetate side chain could occupy a specific sub-pocket, forming additional interactions that determine the compound's potency and selectivity. nih.gov

| Compound/Scaffold | Target Class (Example) | Potential Molecular Interactions | Reference(s) |

| Pyrimidine Ring | Kinases, Polymerases | Hydrogen bonding via ring nitrogens; π-π stacking with aromatic residues. | nih.govrsc.org |

| Substituted Phenyl Groups | Various Enzymes | Hydrophobic interactions; Halogen bonding. | nih.gov |

| Acetate Moiety | Esterases, Kinases | Hydrogen bond acceptor (carbonyl oxygen); potential covalent bond formation after hydrolysis. | nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Pyrimidin-2-ylmethyl acetate with high purity?

- Methodological Answer : Synthesis optimization involves controlled reaction conditions, such as using anhydrous solvents (e.g., isopropanol) and maintaining temperatures between 60–80°C to ensure complete dissolution of reactants. Purity validation can be achieved via HPLC (≥97% purity threshold) and NMR spectroscopy to confirm structural integrity. For example, analogous pyrimidine derivatives in the Kanto Reagents catalog emphasize purity standards and solvent selection for reproducibility .

Q. What spectroscopic techniques are most effective for characterizing Pyrimidin-2-ylmethyl acetate?

- Methodological Answer : Key techniques include:

- NMR : For confirming proton environments and substituent positions.

- Single-crystal X-ray diffraction : Resolves bond angles and molecular packing (e.g., as demonstrated for 2-(Pyrimidin-2-ylsulfanyl)acetic acid in crystallography studies) .

- Mass spectrometry : Validates molecular weight (e.g., C6H6N2O2 derivatives show precise m/z alignment) .

Q. What stability considerations are critical for storing Pyrimidin-2-ylmethyl acetate?

- Methodological Answer : Stability depends on avoiding moisture and elevated temperatures. Store in inert atmospheres (argon/nitrogen) at 2–8°C. Analogous pyrimidine compounds in catalogs specify melting point ranges (e.g., 99.5–101.5°C for 3-Pyrimidin-2-ylaniline), indicating thermal sensitivity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data for Pyrimidin-2-ylmethyl acetate derivatives?

- Methodological Answer : Discrepancies may arise from impurities, polymorphic forms, or instrumentation variability. Mitigation strategies include:

- Repetition under standardized conditions (e.g., heating rates during melting point analysis).

- Purity reassessment via chromatography (HPLC/GC).

- Cross-referencing crystallographic data (e.g., polymorph identification in patent literature) .

Q. What strategies resolve contradictions in thermodynamic data for pyrimidine derivatives?

- Methodological Answer : Use validated databases (e.g., NIST Chemistry WebBook) for proton affinity (835.7 kJ/mol) and gas basicity (804.7 kJ/mol) to benchmark experimental results. Discrepancies may require recalibration of instruments or computational validation (DFT calculations) .

Q. How does X-ray crystallography contribute to structural elucidation of Pyrimidin-2-ylmethyl acetate complexes?

- Methodological Answer : Single-crystal studies resolve stereoelectronic effects and intermolecular interactions. For example, bond lengths (mean C–C = 0.003 Å) and torsion angles in analogous compounds validate structural models .

Q. What challenges arise in determining polymorphic forms of Pyrimidin-2-ylmethyl acetate-containing compounds?

- Methodological Answer : Polymorphism impacts bioavailability and reactivity. Advanced techniques include:

- PXRD : Differentiates crystalline phases.

- Thermogravimetric analysis (TGA) : Detects hydrate/anhydrous transitions.

- Patent-derived protocols : Optimize crystallization solvents (e.g., monohydrate forms in imidazo-pyrazinone derivatives) .

Q. How can reaction conditions be optimized for introducing the pyrimidin-2-ylmethyl group in synthetic pathways?

- Methodological Answer : Employ regioselective alkylation using protected intermediates (e.g., cyclic sulfamidates) to minimize side reactions. Temperature-controlled stepwise addition (e.g., 20-L reactor protocols) ensures scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.